1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Overview
Description
1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Alkylation of Piperazine: The piperazine ring is alkylated with prop-2-enyl halides under basic conditions to introduce the prop-2-enyl group.
Coupling Reaction: The benzodioxole and alkylated piperazine are coupled using a suitable coupling agent such as carbodiimide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-yl-(4-ethylpiperazin-1-yl)methanone
- 1,3-Benzodioxol-5-yl-(4-methylpiperazin-1-yl)methanone
Uniqueness
1,3-Benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone is unique due to the presence of the prop-2-enyl group, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-5-16-6-8-17(9-7-16)15(18)12-3-4-13-14(10-12)20-11-19-13/h2-4,10H,1,5-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBPSGRETDQFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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